2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime
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Overview
Description
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime is an organic compound with a complex structure that includes dichlorophenyl and benzotriazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl hydrazine with a suitable diketone under controlled conditions to form the benzotriazole ring. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-5,6-dihydro-2H-1,2,3-benzotriazole-4,7-dione dioxime involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: Another compound with a dichlorophenyl group and different functional groups.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H9Cl2N5O2 |
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Molecular Weight |
326.14 g/mol |
IUPAC Name |
(NE)-N-[(7E)-2-(2,4-dichlorophenyl)-7-hydroxyimino-5,6-dihydrobenzotriazol-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H9Cl2N5O2/c13-6-1-4-10(7(14)5-6)19-15-11-8(17-20)2-3-9(18-21)12(11)16-19/h1,4-5,20-21H,2-3H2/b17-8+,18-9+ |
InChI Key |
SWHTVRNGLVFMQL-YPOGWSRFSA-N |
Isomeric SMILES |
C1/C(=N\O)/C2=NN(N=C2/C(=N/O)/C1)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CC(=NO)C2=NN(N=C2C1=NO)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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